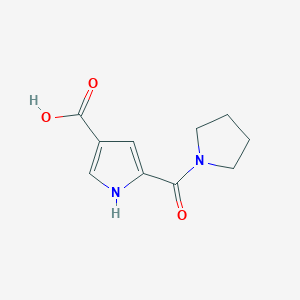
5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid” is likely to be a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the pyrrolidine-1-carbonyl group suggests that this compound may have interesting chemical properties, as pyrrolidines are known to be versatile building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid” would likely feature a five-membered pyrrole ring, with a pyrrolidine-1-carbonyl group attached at the 5-position and a carboxylic acid group at the 3-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.
Chemical Reactions Analysis
Pyrroles are known to undergo a variety of chemical reactions, including electrophilic substitution, metalation, and oxidation . The presence of the pyrrolidine-1-carbonyl and carboxylic acid groups may also influence the reactivity of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid” would depend on its exact structure. For example, the presence of the carboxylic acid group suggests that it would be acidic and capable of forming hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A significant application of compounds related to 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid is in the synthesis of novel chemical structures with potential biological activity. For example, Kharchenko et al. (2008) describe the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, leading to novel bicyclic systems. These compounds have been analyzed for their biological activity, indicating a potential in drug discovery and medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).
Spectroscopic and Quantum Mechanical Studies
Another application is found in the field of spectroscopy and quantum mechanics. Devi et al. (2020) investigated the spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques. They also conducted quantum chemical methods to study properties like molecular electrostatic potential and intermolecular interactions (Devi, Bishnoi, & Fatma, 2020).
Synthesis of Analog Compounds
Compounds structurally similar to 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid are also synthesized for their potential in various applications. Wang Jun (2010) describes the synthesis of pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds, a process involving several chemical reactions, illustrating the complexity and versatility of pyrrolidine-based compounds in chemical synthesis (Wang Jun, 2010).
Coordination Polymer Construction
In materials science, derivatives of pyrrolidine-based carboxylic acids are used in constructing coordination polymers. He Hong (2012) synthesized a new aromatic carboxylate ligand, 5-(pyrrolidin-1-yl)-1,3-benzenedicar-boxylic acid, which was used to form a two-dimensional grid-type Zn(II) coordination polymer. This highlights the utility of these compounds in the field of crystallography and materials engineering (He Hong, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(12-3-1-2-4-12)8-5-7(6-11-8)10(14)15/h5-6,11H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZULJFJPGZUPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
923113-44-4 |
Source


|
| Record name | 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2642582.png)
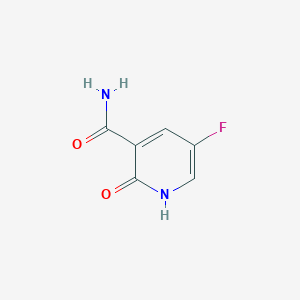
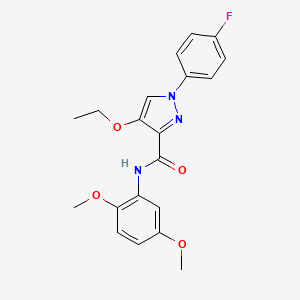

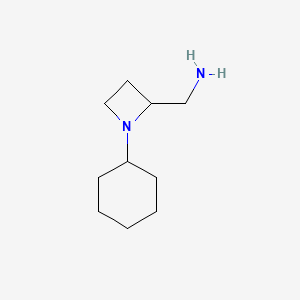
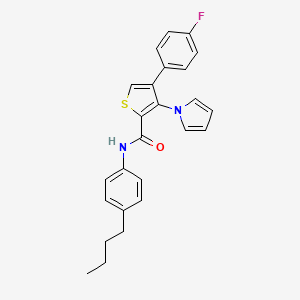

![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)
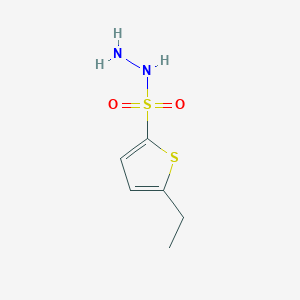
![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)
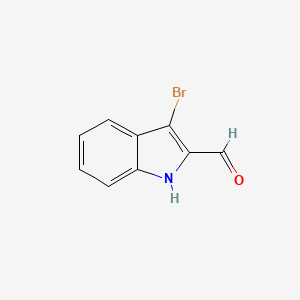
![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)
![9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2642603.png)
![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)